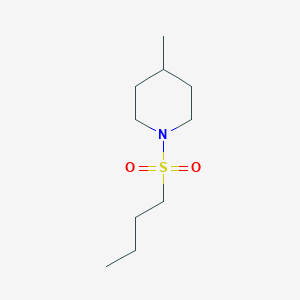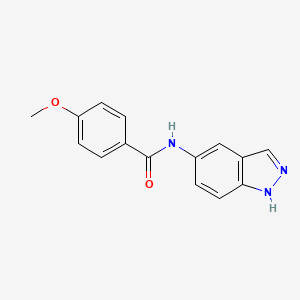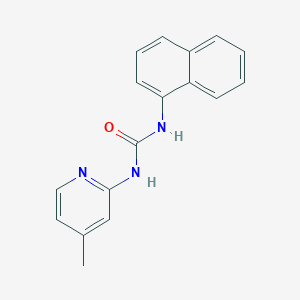
N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide
Übersicht
Beschreibung
N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide, also known as TAK-875, is a novel antidiabetic drug that acts as a selective agonist of the G-protein-coupled receptor 40 (GPR40). GPR40 is expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. TAK-875 has attracted significant attention in the scientific community due to its potential as a safe and effective treatment for type 2 diabetes mellitus.
Wirkmechanismus
N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide acts as a selective agonist of GPR40, a receptor that is expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion. Activation of GPR40 by this compound leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion. This compound has been shown to be selective for GPR40 and does not activate other related receptors.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and increase insulin secretion in animal models of type 2 diabetes. In clinical trials, this compound has been shown to effectively reduce HbA1c levels in patients with type 2 diabetes without causing hypoglycemia or weight gain. This compound has also been shown to improve pancreatic β-cell function and reduce inflammation in animal models of type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide for lab experiments is its selectivity for GPR40, which allows for the study of the specific role of this receptor in pancreatic β-cell function and glucose homeostasis. However, this compound has some limitations for lab experiments, including its relatively short half-life and the need for specialized equipment for its synthesis and handling.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide, including:
1. Further optimization of the synthesis process to improve yields and purity.
2. Investigation of the long-term safety and efficacy of this compound in clinical trials.
3. Study of the effects of this compound on other metabolic pathways and organs.
4. Development of new GPR40 agonists with improved pharmacokinetic properties and selectivity.
5. Investigation of the potential use of this compound in combination with other antidiabetic drugs for improved glycemic control.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-4-(2-furoyl)-1-piperazinecarboxamide has been extensively studied in preclinical and clinical trials for its antidiabetic properties. In preclinical studies, this compound has been shown to improve glucose tolerance and increase insulin secretion in animal models of type 2 diabetes. In clinical trials, this compound has been shown to effectively reduce HbA1c levels in patients with type 2 diabetes without causing hypoglycemia or weight gain.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-4-(furan-2-carbonyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c17-12-3-1-4-13(11-12)18-16(22)20-8-6-19(7-9-20)15(21)14-5-2-10-23-14/h1-5,10-11H,6-9H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVQXWBTKYXNNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49817046 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-benzyl-1-piperazinyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B4423937.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4423945.png)






![4-[(5-chloro-2-thienyl)sulfonyl]morpholine](/img/structure/B4423998.png)

![N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4424013.png)
![1-phenyl-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4424014.png)